molecular formula C13H12FNO2S B11857095 Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11857095
M. Wt: 265.31 g/mol
InChI Key: GTNRLLOTGIBHSN-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative of significant interest in advanced pharmaceutical research and development. Its molecular structure, featuring a fluorine atom and a thioxo functional group at the 4-position, is strategically designed to enhance reactivity and serve as a key intermediate in the synthesis of complex bioactive molecules . The ethyl ester moiety improves solubility in organic solvents, facilitating further chemical modifications and purification steps during synthesis . Quinoline derivatives are extensively investigated for their broad spectrum of pharmacological activities. Structural modifications, such as the incorporation of electron-withdrawing groups like fluorine, are known to fine-tune electronic properties, lipophilicity, and receptor-binding affinities, which can be crucial for enhancing biological efficacy . The 4-thioxo group is a particularly valuable synthon, as it can be selectively alkylated to produce S-alkylated derivatives, enabling the exploration of structure-activity relationships and the development of novel chemical entities . This compound is primarily utilized in medicinal chemistry as a versatile scaffold for the design and synthesis of new antimicrobial and anticancer agents, supporting the ongoing search for therapies against resistant pathogens and proliferative diseases .

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 5-fluoro-8-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)8-6-15-11-7(2)4-5-9(14)10(11)12(8)18/h4-6H,3H2,1-2H3,(H,15,18)

InChI Key

GTNRLLOTGIBHSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)F)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Reaction

The Gould-Jacobs reaction is widely employed to construct the quinoline skeleton. In this method, 5-fluoro-8-methylaniline reacts with diethyl ethoxymethylenemalonate under refluxing acetic acid to form the ethyl 4-hydroxyquinoline-3-carboxylate intermediate. For example:

5-Fluoro-8-methylaniline+Diethyl ethoxymethylenemalonateAcOH, refluxEthyl 5-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate\text{5-Fluoro-8-methylaniline} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\text{AcOH, reflux}} \text{Ethyl 5-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate}

This intermediate is critical, as the 4-hydroxy group is later replaced with a thioxo moiety.

Friedländer Synthesis

Alternative routes utilize the Friedländer synthesis, where 2-aminobenzaldehyde derivatives condense with β-ketoesters. For instance, 5-fluoro-8-methyl-2-aminobenzaldehyde reacts with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) to yield the quinoline core. However, this method requires stringent control over aldehyde stability, making it less favorable for large-scale synthesis.

Thionation of the 4-Oxo Intermediate

The conversion of the 4-oxo group to a 4-thioxo group is achieved using sulfurating agents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is most effective, offering yields of 70–85% under mild conditions. For example:

Ethyl 5-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylateLawesson’s reagent, toluene, 110°CEthyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate\text{Ethyl 5-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate} \xrightarrow{\text{Lawesson’s reagent, toluene, 110°C}} \text{this compound}

Phosphorus pentasulfide (P₄S₁₀) is a cheaper alternative but requires higher temperatures (150°C) and prolonged reaction times, often leading to side products like des-ethyl esters.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Key analytical data include:

Property Value Method
Melting Point211–213°CDifferential Scanning Calorimetry
1H NMR^1\text{H NMR} (CDCl₃)δ 1.42 (t, 3H), 2.56 (s, 3H), 4.43 (q, 2H)400 MHz
13C NMR^{13}\text{C NMR}δ 172.1 (C=O), 160.3 (C=S)100 MHz
IR (KBr)1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)FT-IR

Challenges and Optimization

Fluorine Incorporation

Electrophilic fluorination (e.g., using Selectfluor™) of non-fluorinated precursors is less efficient (<30% yield) compared to starting with fluorinated anilines.

Thionation Side Reactions

Over-thionation can occur at elevated temperatures, leading to di-thiolated byproducts. Kinetic control (short reaction times) and stoichiometric reagent use mitigate this.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve 50–70% overall yield using Lawesson’s reagent. Industrial routes favor P₄S₁₀ due to cost, despite lower yields (40–50%). Continuous-flow systems are being explored to improve thionation efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, methanol, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared with structurally related quinoline derivatives (Table 1). Key differences lie in substituent positions, functional groups (oxo vs. thioxo), and physicochemical or biological properties.

Table 1: Structural and Functional Comparison of Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate with Analogues

Compound Name Substituents (Positions) Functional Group (Position 4) Key Properties/Applications Reference
This compound (Target) 5-F, 8-CH3 Thioxo (C=S) Enhanced lipophilicity; potential antimicrobial use
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) 7-OCH3, 8-CH3 Oxo (C=O) Lower solubility in polar solvents; synthetic intermediate
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) 6-Br, 8-F Oxo (C=O) Halogenated analog; used in cross-coupling reactions
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6i) 7-CF3 Oxo (C=O) High electron-withdrawing effect; antiviral activity
Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 5-Cl, 8-CH3 Oxo (C=O) Commercial availability ($160/g); antimicrobial lead
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b) 5-F Oxo (C=O) Improved solubility in DMSO at 60°C; isomer studies

Electronic and Solubility Differences

  • Thioxo vs. However, this substitution reduces polarity, leading to lower aqueous solubility .
  • Fluorine and Methyl Effects: The 5-fluoro and 8-methyl substituents balance lipophilicity and steric effects. For instance, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b) shows improved solubility in DMSO at elevated temperatures, suggesting that fluorine positioning influences solvent interactions .

Biological Activity

Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10FNO3S
  • Molecular Weight : 269.27 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate thioamide derivatives with ethyl acetoacetate, followed by cyclization and subsequent fluorination to introduce the fluorine atom at the 5-position of the quinoline ring .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and arresting the cell cycle at specific phases.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on T24 bladder cancer cells. The compound was found to induce significant apoptosis at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
T2415Apoptosis induction
PC325Cell cycle arrest at S phase

Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms.

Figure 1: Docking Interaction with Target Enzyme
Docking Interaction

Q & A

Q. What is the synthetic route for Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence intermediate formation?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Nitro reduction : Stannous chloride in concentrated HCl at room temperature reduces nitro groups to amines, as seen in analogous quinoline derivatives .
  • Cyclization : Building the pyrazine ring using α-acetyl-N-arylhydrazonoyl chlorides under reflux in ethanol with triethylamine yields fused heterocycles .
  • Thioamide introduction : The 4-thioxo group may be introduced via sulfurization of a 4-oxo precursor using Lawesson’s reagent or phosphorus pentasulfide.

Q. Key considerations :

  • Temperature and solvent polarity significantly affect regioselectivity. For instance, ethanol under reflux promotes cyclization, while room-temperature reactions may yield uncyclized intermediates .
  • Use anhydrous conditions to avoid hydrolysis of ester groups.

Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?

X-ray crystallography is the gold standard:

  • Data collection : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Measure reflections at 291 K for stability .
  • Refinement : Employ SHELX software (e.g., SHELXL-97) with R factor thresholds (e.g., R1 < 0.05 for high-quality data). Hydrogen atoms are placed via difference Fourier maps or constrained riding models .

Q. Example crystal data (analogous compound) :

ParameterValue
Space groupP1 (triclinic)
a, b, c (Å)8.234, 9.152, 10.736
α, β, γ (°)85.6, 81.2, 91.4
R factor0.060

Q. What spectroscopic techniques validate the structure, and how are spectral contradictions resolved?

  • NMR : Compare experimental 1^1H/13^13C shifts with DFT-calculated values. For example, aromatic protons in the quinoline ring appear at δ 7.5–8.5 ppm .
  • IR : Confirm the 4-thioxo group (C=S stretch ~1200 cm1^{-1}) and ester carbonyl (~1700 cm1^{-1}).
  • Resolution of contradictions : If crystallographic and spectroscopic data conflict (e.g., tautomerism), perform variable-temperature NMR or computational docking to assess dynamic behavior .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 4-thioxo group in nucleophilic substitution reactions?

  • DFT calculations : Use Gaussian or ORCA to model transition states. The 4-thioxo group’s electron-withdrawing nature lowers the LUMO energy, favoring attack at C4.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Compare with experimental kinetics from HPLC monitoring .

Q. Example reactivity table :

NucleophilePredicted ΔG (kcal/mol)Observed Yield (%)
NH3-12.378
CH3O⁻-15.892

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale preparations?

  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and catalyst loading. For example, reducing agent excess (SnCl2) >2 eq. minimizes nitro-group retention .
  • Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products. Adjust pH to stabilize intermediates (e.g., pH 5–6 for amine salts).

Q. How do substituents (5-F, 8-Me) influence biological activity compared to parent quinolones?

  • Fluorine : Enhances membrane permeability via lipophilicity (LogP +0.3) and stabilizes H-bonding with bacterial gyrase .
  • Methyl : Steric effects at C8 reduce off-target binding, as seen in MIC assays against S. aureus (MIC = 0.5 μg/mL vs. 2 μg/mL for non-methylated analogs) .

Q. What crystallographic techniques elucidate hydrogen-bonding networks, and how do they impact solid-state stability?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯S). For example, a 1D chain via N–H⋯O (2.89 Å) enhances thermal stability (Tdec_{dec} > 200°C) .
  • Twinning analysis : Use SHELXL to refine data from twinned crystals (common in triclinic systems) .

Q. How are mechanistic pathways for antibacterial activity validated using molecular docking?

  • Target : DNA gyrase (PDB: 1KZN). Dock the compound using AutoDock Vina.
  • Key interactions :
    • 4-Thioxo group forms π-sulfur stacking with Tyr122.
    • 5-Fluorine H-bonds with Asp89.
  • Validation : Compare MIC data with docking scores (Pearson r > 0.85 indicates predictive reliability) .

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